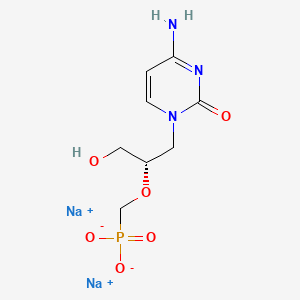

Cidofovir sodium

Vue d'ensemble

Description

Cidofovir sodium is an antiviral medication primarily used to treat cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS). It is a nucleotide analog that inhibits viral DNA synthesis, making it effective against a variety of DNA viruses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cidofovir sodium is synthesized through a multi-step process involving the reaction of cytosine with various reagents to form the final nucleotide analog. The synthesis typically involves the following steps:

Formation of the intermediate: Cytosine is reacted with a phosphonomethylating agent to form an intermediate compound.

Phosphorylation: The intermediate is then phosphorylated to produce cidofovir.

Conversion to sodium salt: The final step involves converting cidofovir to its sodium salt form for increased solubility and stability

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Cidofovir sodium undergoes several types of chemical reactions, including:

Oxidation: Cidofovir can be oxidized under specific conditions, leading to the formation of various degradation products.

Common Reagents and Conditions

Oxidizing agents: Used in oxidation reactions to study the stability and degradation pathways of cidofovir.

Acidic and basic solutions: Employed in hydrolysis reactions to understand the compound’s stability under different pH conditions.

Major Products Formed

The major products formed from these reactions include various degradation products such as 1-[(S)-3-hydroxy-2-(phosphonomethoxy)propyl]uracil (HPMPU), which is formed through deamination and leads to ammonia release .

Applications De Recherche Scientifique

Cidofovir sodium has a wide range of scientific research applications:

Mécanisme D'action

Cidofovir sodium exerts its antiviral effects by selectively inhibiting viral DNA polymerase. After cellular uptake, cidofovir is phosphorylated to its active diphosphate form. This active form competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA, leading to chain termination and inhibition of viral DNA synthesis . Unlike other nucleoside analogs, cidofovir does not require activation by viral kinases, making it effective against kinase-deficient viral strains .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acyclovir: Another antiviral drug used to treat herpes simplex virus infections.

Ganciclovir: Used to treat CMV infections but requires activation by viral UL97 kinase.

Brincidofovir: An oral prodrug of cidofovir designed to reduce nephrotoxicity and improve bioavailability.

Uniqueness

Cidofovir sodium is unique due to its broad-spectrum antiviral activity and its ability to inhibit viral DNA polymerase without requiring activation by viral kinases. This makes it effective against a wide range of DNA viruses, including those resistant to other antiviral drugs .

Propriétés

IUPAC Name |

disodium;4-amino-1-[(2S)-3-hydroxy-2-(phosphonatomethoxy)propyl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O6P.2Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);;/q;2*+1/p-2/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIAHFPOQYDOHP-ILKKLZGPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N3Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127749-27-3 | |

| Record name | Cidofovir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIDOFOVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83JB37U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

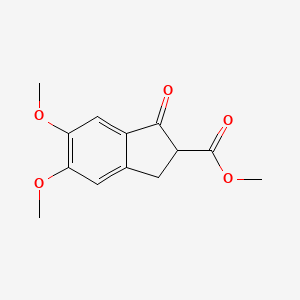

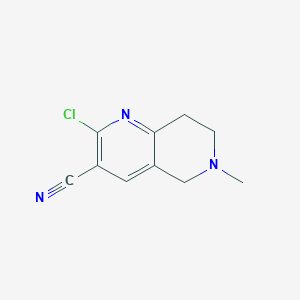

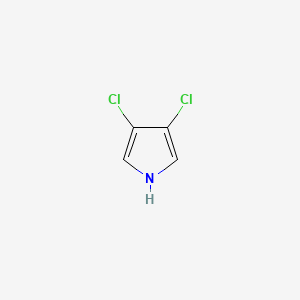

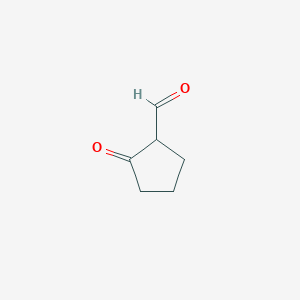

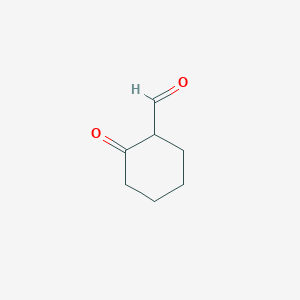

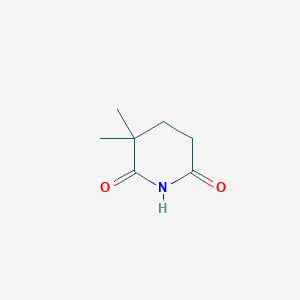

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3046075.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3046077.png)

![Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate](/img/structure/B3046081.png)

![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)

![6-Azaspiro[2.5]octane-5,7-dione](/img/structure/B3046094.png)